2-Amino-1,2-diphenylethanol

Asymmetric Catalysis Chiral Ligand Design Enantioselective Alkynylation

Procure 2-Amino-1,2-diphenylethanol (CAS 530-36-9) for unmatched performance in asymmetric catalysis and chiral resolution. Its unique conformational rigidity enables up to 92% ee in alkyne additions and high resolution efficiency (S=0.56–0.84) for racemic acid resolution, surpassing mono-phenyl analogs. Essential for cost-effective, high-purity chiral building block synthesis and green chemistry immobilization.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 530-36-9
Cat. No. B1215729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,2-diphenylethanol
CAS530-36-9
Synonyms2-amino-1,2-diphenylethanol
erythro-2-amino-1,2-diphenylethanol
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
InChIInChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2
InChIKeyGEJJWYZZKKKSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,2-diphenylethanol (CAS 530-36-9): A Versatile Chiral Amino Alcohol Scaffold for Asymmetric Synthesis and Chiral Resolution


2-Amino-1,2-diphenylethanol (CAS: 530-36-9), a chiral β-amino alcohol with the molecular formula C14H15NO, exists as a racemic mixture of cis (erythro) and trans (threo) diastereomers, each further comprising enantiomeric pairs [1]. The compound features a 1,2-diphenylethane backbone bearing vicinal amino and hydroxyl groups, which confer bifunctional hydrogen-bonding capabilities and metal-chelating properties. Its fundamental physicochemical profile includes a melting point ranging from 142–144 °C (pure enantiomers) to 165 °C (racemate) , a boiling point of 374.3 °C at 760 mmHg, and a density of 1.148 g/cm³ . The compound is soluble in common organic solvents such as chloroform, ethanol, and methanol, but exhibits limited aqueous solubility due to its hydrophobic phenyl moieties . Its primary value in research and industrial settings derives from its utility as a chiral auxiliary, a ligand in asymmetric catalysis, and a resolving agent for racemic mixtures, roles that hinge critically on its stereochemical integrity and structural rigidity.

Why 2-Amino-1,2-diphenylethanol (CAS 530-36-9) Cannot Be Replaced by Generic β-Amino Alcohols in Critical Applications


The direct substitution of 2-amino-1,2-diphenylethanol with other β-amino alcohols (e.g., 2-amino-1-phenylethanol, 2-amino-1-phenylpropanol, or 2-amino-2-phenylethanol) is not scientifically valid due to fundamental differences in molecular architecture and resultant functional performance. The compound's defining structural feature—the presence of two bulky, hydrophobic phenyl groups on adjacent carbons—imposes a unique conformational rigidity and steric environment that is absent in mono-phenyl or less substituted analogs [1]. This rigidity translates directly into measurable differences in enantioselectivity: for example, while generic β-amino alcohols may catalyze asymmetric additions with moderate enantiomeric excess (ee), derivatives of 2-amino-1,2-diphenylethanol have demonstrated up to 92% ee in the alkynylation of aldehydes [2]. Furthermore, the compound's specific hydrogen-bonding network, as evidenced by its crystal structure forming chiral 21-helical columns via O-H⋯N bonds, underpins its exceptional performance as a resolving agent for carboxylic acids [3]. In heterogeneous catalysis, immobilization of this specific scaffold on zirconium phosphonates yields active catalysts, whereas attempts with simpler amino alcohols often result in significant loss of activity or stereocontrol [4]. Therefore, procurement decisions based solely on functional group similarity, without accounting for stereoelectronic and conformational properties, will likely compromise experimental outcomes and process efficiency.

Quantitative Differentiation of 2-Amino-1,2-diphenylethanol (CAS 530-36-9) vs. Closest Analogs: A Head-to-Head Evidence Review


Enantioselectivity in Asymmetric Alkynylation: 2-Amino-1,2-diphenylethanol-Derived Ligand Outperforms Standard Amino Alcohols

In the Ti(IV)-catalyzed asymmetric alkynylation of aldehydes, the C3-symmetric tris(β-hydroxy amide) ligand (4c) derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol achieved up to 92% enantiomeric excess (ee) with aromatic and α,β-unsaturated aldehydes [1]. This performance is markedly higher than that typically observed for ligands derived from simpler, less sterically demanding β-amino alcohols such as 2-amino-1-phenylethanol or 2-amino-1-phenylpropanol, which often yield ee values below 70% under comparable conditions [2]. The high enantioselectivity is attributed to the rigid, tweezer-like conformation imposed by the two phenyl groups, which creates a well-defined chiral pocket around the titanium center, effectively discriminating between enantiofaces of the aldehyde substrate.

Asymmetric Catalysis Chiral Ligand Design Enantioselective Alkynylation

Heterogeneous Catalysis: Immobilized 2-Amino-1,2-diphenylethanol Retains Activity Superior to Soluble Generic Analogs

The immobilization of (1R,2S)-(-)-2-amino-1,2-diphenylethanol on layered zirconium phosphonates yielded a heterogeneous catalyst that promoted the enantioselective addition of diethylzinc to benzaldehyde, affording the product in >90% yield and 51% ee [1]. Critically, this heterogeneous system exhibited only a 6 percentage point drop in enantiomeric excess compared to the same ligand used in a homogeneous reaction (57% ee) [1]. This modest decrease upon immobilization is significantly smaller than the typical 20-40% loss in ee observed when simpler β-amino alcohols (e.g., prolinol, ephedrine) are immobilized on similar solid supports [2], indicating that the rigid 1,2-diphenyl scaffold is particularly well-suited for maintaining stereochemical fidelity in heterogeneous systems.

Heterogeneous Asymmetric Catalysis Catalyst Immobilization Green Chemistry

Chiral Resolution Efficiency: 2-Amino-1,2-diphenylethanol Demonstrates High and Solvent-Tunable Separation Efficiency

The use of (1R,2S)-2-amino-1,2-diphenylethanol as a resolving agent for hydroxyphenylpropionic acid isomers via diastereomeric salt formation achieved high separation efficiencies ranging from 0.56 to 0.84 after a single crystallization [1]. This performance is notably high for a single-step resolution process. In contrast, commonly used resolving agents such as 1-phenylethylamine or cinchonidine often require multiple recrystallizations or yield lower efficiencies (typically 0.3-0.6) for similar substrates [2]. Furthermore, the 2-amino-1,2-diphenylethanol system exhibits a unique solvent-induced chirality switching phenomenon, where the absolute configuration of the preferentially crystallized salt can be inverted simply by changing the solvent (e.g., from water to 2-propanol), enabling access to both enantiomers of the target acid using a single enantiomer of the resolving agent [1].

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Chiral Stationary Phase (CSP) Performance: 2-Amino-1,2-diphenylethanol-Derived CSPs Exhibit Broader Substrate Scope than Crown Ether CSPs

A chiral stationary phase (CSP-18C6II) based on an 18-crown-6 tetracarboxylic acid scaffold was capable of resolving the enantiomers of 2-amino-1,2-diphenylethanol and the hydrophobic amine 1-(1-naphthyl)ethylamine (1-NEA) [1]. This is a notable achievement because the parent CSP-18C6I, which lacks the optimized spacer length, was unable to resolve 2-amino-1,2-diphenylethanol enantiomers [1]. Furthermore, when 2-amino-1,2-diphenylethanol itself is used as a chiral selector (immobilized on aminated silica gel), the resulting CSPs demonstrate excellent enantioseparation ability for a wide range of structurally diverse chiral compounds, outperforming CSPs derived from simpler amino alcohols like 2-amino-1-phenylethanol [2].

Chiral Chromatography CSP Design Analytical Method Development

Conformational Rigidity and Crystal Packing: Unique Helical Assembly Dictates Resolution Performance

Single-crystal X-ray diffraction analysis reveals that racemic cis-2-amino-1,2-diphenylethanol (ADE) crystallizes with a unique supramolecular architecture: enantiomers self-aggregate and are linked by O-H⋯N hydrogen bonds to form chiral 21-helical columnar structures along the b-axis [1]. Left- and right-handed helices are formed exclusively from (1S,2R)- and (1R,2S)-enantiomers, respectively. This helical packing mode, driven by the precise geometry of the tweezer-like motif formed by the hydroxy and amino groups relative to the phenyl rings (torsion angle O1-C1-C2-N1 = 59.72°), is not observed in the crystal structures of simpler β-amino alcohols like 2-amino-1-phenylethanol, which typically adopt less organized, layered packings [2]. This highly ordered, enantiomer-specific assembly in the solid state is the fundamental structural basis for its exceptional performance in chiral recognition and diastereomeric salt resolution processes.

Crystal Engineering Solid-State Chemistry Chiral Recognition

Recommended Procurement Scenarios for 2-Amino-1,2-diphenylethanol (CAS 530-36-9) Based on Quantifiable Differentiation


Development of Highly Enantioselective Ti(IV)-Catalyzed Alkynylation Reactions

For synthetic chemists aiming to achieve high enantioselectivity in the addition of alkynes to aldehydes, procurement of enantiopure (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol is strongly recommended. This is based on the demonstrated ability of its C3-symmetric tris(β-hydroxy amide) derivative to deliver up to 92% ee in the alkynylation of aromatic and α,β-unsaturated aldehydes, a performance level that generic β-amino alcohols cannot reliably match [1]. The high ee minimizes downstream purification burdens, making this a cost-effective choice for high-value chiral building block synthesis.

Immobilization for Recyclable Heterogeneous Asymmetric Catalysts

For process chemists and chemical engineers focused on green chemistry and catalyst recycling, 2-amino-1,2-diphenylethanol is the preferred scaffold for immobilization on solid supports such as zirconium phosphonates. Evidence shows that it retains approximately 89% of its homogeneous enantioselectivity (51% ee vs. 57% ee) upon immobilization, a significantly smaller loss than that observed for less rigid β-amino alcohols [2]. This ensures that the heterogeneous catalyst remains economically viable over multiple cycles, reducing metal contamination in the product and lowering overall catalyst cost per kilogram of product.

Efficient Single-Step Resolution of Racemic Carboxylic Acids

In pharmaceutical process development where racemic carboxylic acid intermediates require resolution, (1R,2S)-2-amino-1,2-diphenylethanol should be prioritized over traditional resolving agents like 1-phenylethylamine. Its documented high resolution efficiency (S = 0.56–0.84) after a single crystallization translates directly to reduced solvent usage, fewer unit operations, and higher throughput [3]. Additionally, the unique solvent-dependent chirality switching phenomenon enables access to both enantiomers of the target acid using only one enantiomer of the resolving agent, providing unmatched flexibility in process design.

Method Development for HPLC Separation of Hydrophobic Chiral Amines

For analytical chemists developing HPLC methods for hydrophobic chiral amines that are poorly resolved on standard polysaccharide-based columns, the use of 2-amino-1,2-diphenylethanol-derived chiral stationary phases (CSPs) is a scientifically justified choice. The compound's own enantiomers can be resolved on specialized CSPs like CSP-18C6II, and when used as a selector, it imparts broad enantioselectivity to silica-based CSPs [4]. This is particularly relevant for amine-containing drug candidates and their synthetic intermediates where alternative CSPs fail to provide baseline separation.

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